Boc-Alg(Boc)2-OH Boc-Alg(Boc)2-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17611486
InChI: InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1
SMILES:
Molecular Formula: C19H34N4O8
Molecular Weight: 446.5 g/mol

Boc-Alg(Boc)2-OH

CAS No.:

Cat. No.: VC17611486

Molecular Formula: C19H34N4O8

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Alg(Boc)2-OH -

Specification

Molecular Formula C19H34N4O8
Molecular Weight 446.5 g/mol
IUPAC Name (2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1
Standard InChI Key KNFDNRSWAHJRET-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Boc-Alg(Boc)₂-OH is a non-natural arginine analog characterized by the systematic name (2R)-3-[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino-2-[(tert-butoxycarbonyl)amino]propanoic acid. Its molecular formula is C₁₉H₃₄N₄O₈, with a molecular weight of 446.51 g/mol . The compound’s structure includes:

  • A central propanoic acid backbone derived from arginine.

  • Three Boc groups: Two protecting the guanidino side chain nitrogens and one on the α-amino group.

  • A chiral center at the α-carbon, preserving the L-configuration typical of proteinogenic amino acids unless otherwise specified.

The Boc groups confer stability under basic conditions, making the compound compatible with Fmoc-based SPPS strategies. This dual protection mitigates side reactions such as guanidino group alkylation or acylation during coupling steps.

Synthesis and Manufacturing

The synthesis of Boc-Alg(Boc)₂-OH involves multi-step organic transformations to introduce protective groups selectively:

Key Synthetic Steps

  • Guanidino Group Protection:

    • The native arginine’s guanidino group is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP, yielding the bis-Boc-protected intermediate.

    • Reaction conditions: 0–5°C in anhydrous THF, ensuring minimal carbamate scrambling.

  • α-Amino Group Protection:

    • The α-amino group is subsequently protected using Boc₂O under mildly alkaline conditions (pH 8.5–9.0), often employing sodium bicarbonate as a buffer .

  • Carboxylic Acid Activation:

    • The free carboxylic acid is activated as a pentafluorophenyl ester or HOBt-derived active ester to facilitate coupling in SPPS.

Industrial-Scale Production

Automated peptide synthesizers optimize the process through:

  • Temperature-controlled reactors maintaining −20°C for Boc group additions.

  • Continuous flow chromatography for purification, achieving >98% purity as confirmed by HPLC .

Table 1: Synthetic Yield Optimization

Applications in Peptide Synthesis

Boc-Alg(Boc)₂-OH addresses critical challenges in synthesizing arginine-rich peptides:

Overcoming Steric Hindrance

In β-sheet-prone sequences, the compound’s bulky Boc groups prevent aggregation, improving solubility in DMF and NMP. For example, synthesis of the HIV-1 Tat protein (residues 49–57) achieved 87% coupling efficiency using Boc-Alg(Boc)₂-OH, compared to 52% with standard Boc-Arg-OH .

Acid Stability in Orthogonal Protection

The Boc groups remain intact during Fmoc deprotection (20% piperidine/DMF), enabling their use in hybrid Fmoc/Boc strategies. This is critical for synthesizing peptides requiring selective deprotection, such as cyclic disulfide-containing peptides.

Comparative Performance

Table 2: Coupling Efficiency in Model Peptides

Peptide SequenceStandard Arg EfficiencyBoc-Alg(Boc)₂-OH Efficiency
RGDFGG64%91%
GRGDSPC58%89%
Cyclo(RRGWK)41%82%

Limitations and Mitigation Strategies

Deprotection Challenges

Final Boc removal requires strong acids (e.g., 95% TFA), which may degrade acid-labile residues. Strategies include:

  • Scavenger systems: 2.5% triisopropylsilane in TFA reduces carbocation side reactions.

  • Stepwise deprotection: Initial side-chain deprotection with 50% TFA/DCM, followed by full deprotection.

Cost Considerations

At $1,100–1,500/g (commercial suppliers), its use is typically reserved for:

  • Critical arginine positions in therapeutic peptides.

  • Sequences with >3 consecutive arginine residues.

SupplierPurityPrice ($/g)Lead Time (weeks)
Alpha Biopharm98.5%1,4503
VulcanChem97.0%1,3204
Shanghai GL Peptide95.5%9806

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